1,1-Dibutyl-4-cyclohexyl-1,4-dihydrostannin-4-ol
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Overview
Description
1,1-Dibutyl-4-cyclohexyl-1,4-dihydrostannin-4-ol is an organotin compound with the molecular formula C19H34OSn . This compound features a cyclohexyl ring substituted with dibutyl and stanninol groups, making it a unique organometallic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-4-cyclohexyl-1,4-dihydrostannin-4-ol typically involves the reaction of cyclohexyl derivatives with dibutylstannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and toluene, with reaction temperatures maintained between 0°C and 50°C.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where reactants are fed into a reactor under controlled conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutyl-4-cyclohexyl-1,4-dihydrostannin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The stanninol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and organolithium compounds are employed.
Major Products Formed
Oxidation: Stannic oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the substituent introduced.
Scientific Research Applications
1,1-Dibutyl-4-cyclohexyl-1,4-dihydrostannin-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dibutyl-4-cyclohexyl-1,4-dihydrostannin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their function and activity. The stanninol group plays a crucial role in these interactions, facilitating the binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-4-cyclohexyl-1,4-dihydrostannin-4-ol
- 1,1-Dibutyl-4-phenyl-1,4-dihydrostannin-4-ol
Uniqueness
1,1-Dibutyl-4-cyclohexyl-1,4-dihydrostannin-4-ol is unique due to its specific substitution pattern and the presence of both cyclohexyl and dibutyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61782-68-1 |
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Molecular Formula |
C19H34OSn |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
1,1-dibutyl-4-cyclohexylstannin-4-ol |
InChI |
InChI=1S/C11H16O.2C4H9.Sn/c1-3-11(12,4-2)10-8-6-5-7-9-10;2*1-3-4-2;/h1-4,10,12H,5-9H2;2*1,3-4H2,2H3; |
InChI Key |
XKNJKQZWHHZDFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(C=CC(C=C1)(C2CCCCC2)O)CCCC |
Origin of Product |
United States |
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